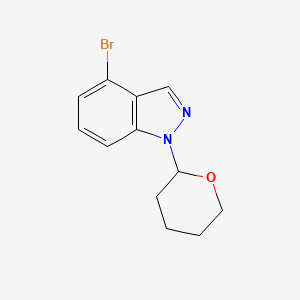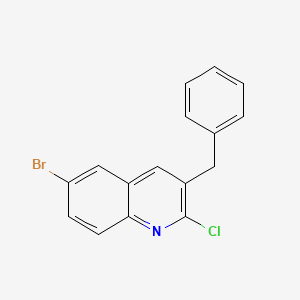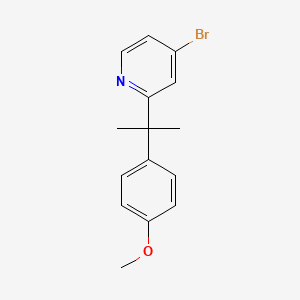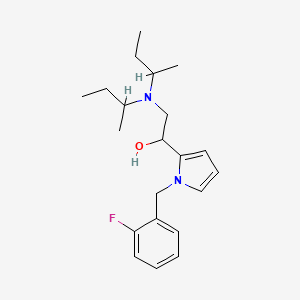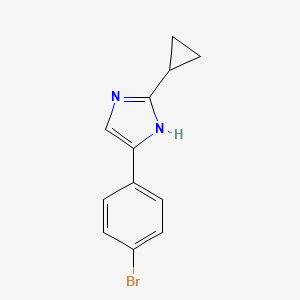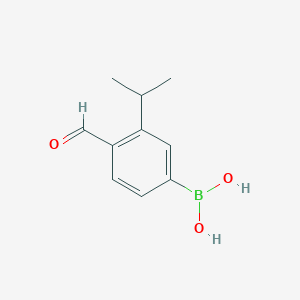![molecular formula C12H11ClN2O2 B1443055 4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride CAS No. 857540-43-3](/img/structure/B1443055.png)
4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride
Übersicht
Beschreibung
“4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride” is a chemical compound that has been used in the synthesis of various derivatives . It is also a Nilotinib intermediate, which might be useful in the treatment of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of this compound involves the use of LiOH in a mixture of methanol and water. The reaction mixture is stirred at room temperature for 8 hours. The reaction is then acidified to pH = 1 with 1 N HCl. The solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of “4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride” consists of a pyridinyl group attached to an amino group, which is further attached to a benzoic acid group. The compound has a molecular weight of 250.68 .Wissenschaftliche Forschungsanwendungen
- Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Results or Outcomes : The outcomes also vary depending on the therapeutic use. For example, an antimicrobial pyridine compound might inhibit the growth of certain bacteria, while an antitumor compound might inhibit the growth of certain cancer cells .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
- Application : Pyrrolidine, a similar compound, is used as a versatile scaffold for novel biologically active compounds .
- Results or Outcomes : The outcomes are the successful synthesis of the desired biologically active compounds .
- Application : A similar compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, is used in the preparation of derivatives that have activity as antileukemia agents .
- Results or Outcomes : The outcomes are the successful synthesis of the desired antileukemia agents .
- Application : Para-Aminobenzoic Acid (PABA), a similar compound, has been found to exert antibacterial activity .
- Results or Outcomes : The outcomes are the successful demonstration of the antibacterial activity of the compound .
Scientific Field: Drug Discovery
Scientific Field: Antileukemia Research
Scientific Field: Antibacterial Research
Scientific Field: Luminescent Sensor Development
- Application : A similar compound, a triphenylamine-functionalized material, is used in the development of luminescent sensors .
- Results or Outcomes : The outcomes are the successful development of the desired luminescent sensor .
- Application : A similar compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, is used in the preparation of derivatives that have activity as antileukemia agents .
- Results or Outcomes : The outcomes are the successful synthesis of the desired antileukemia agents .
- Application : Para-Aminobenzoic Acid (PABA), a similar compound, has been found to exert antibacterial activity .
- Results or Outcomes : The outcomes are the successful demonstration of the antibacterial activity of the compound .
- Application : Pyrrolidine, a similar compound, is used as a versatile scaffold for novel biologically active compounds .
- Results or Outcomes : The outcomes are the successful synthesis of the desired biologically active compounds .
Scientific Field: Material Science
Scientific Field: Pharmaceutical Research
Scientific Field: Biochemistry
Scientific Field: Organic Chemistry
Scientific Field: Chemical Synthesis
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(pyridin-4-ylamino)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c15-12(16)9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-8H,(H,13,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEZGMQMFUFLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




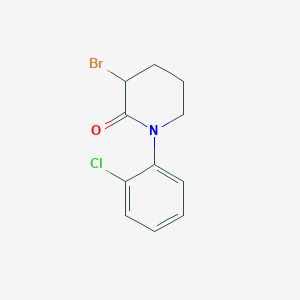
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1442975.png)
![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)
![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)
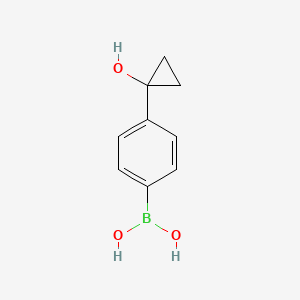
![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)
